molecular formula C13H16ClNO B1324370 4-(Benzofuran-2-yl)piperidine hydrochloride CAS No. 54402-12-9

4-(Benzofuran-2-yl)piperidine hydrochloride

Cat. No.: B1324370
CAS No.: 54402-12-9
M. Wt: 237.72 g/mol
InChI Key: BCUOZRGRZUTRTQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that benzofuran derivatives have shown significant cell growth inhibitory effects in various types of cancer cells , suggesting that they may target proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Benzofuran derivatives have been reported to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the compound may interact with its targets through these functional groups, leading to changes in their activity or function.

Biochemical Pathways

Given the reported anticancer activities of some benzofuran derivatives , it can be inferred that this compound may influence pathways related to cell growth and survival.

Pharmacokinetics

The compound is reported to have high gi absorption and bbb permeability, suggesting good bioavailability .

Result of Action

Some benzofuran derivatives have been reported to have significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

4-(Benzofuran-2-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain cytochrome P450 enzymes, influencing their activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound can interact with neurotransmitter receptors, modulating their function and affecting signal transduction pathways .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell. For example, localization to the nucleus can affect gene expression, while localization to the mitochondria can influence cellular metabolism .

Preparation Methods

The synthesis of 4-(Benzofuran-2-yl)piperidine hydrochloride typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the use of trifluoroacetic anhydride and triethylamine in dichloromethane at 0°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-(Benzofuran-2-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol derivatives.

Comparison with Similar Compounds

4-(Benzofuran-2-yl)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in different fields of research and industry.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUOZRGRZUTRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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